3-(4-bromophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The structure features a 4-bromophenyl substituent at position 3 and a 4-fluorobenzyl group at position 4.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN5O/c18-12-3-7-14(8-4-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-1-5-13(19)6-2-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSUTALKKZGRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-bromophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the fluorophenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using fluorobenzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(4-bromophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl position, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-(4-bromophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors in the treatment of diseases such as cancer and neurological disorders.
Material Science: It has been investigated for its use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers have studied its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among triazolopyrimidinone derivatives include:
Pharmacological and Physicochemical Properties
- This is consistent with analogs like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl, where halogenated aryl groups improve inhibitory activity .
- Fluorine Effects: The 4-fluorobenzyl group balances lipophilicity and polarity, as seen in 5-butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl (), where fluorine enhances metabolic stability compared to non-fluorinated analogs .
- Oxadiazole Derivatives : Compounds like 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl) () exhibit higher molecular weights (~494 g/mol) due to the oxadiazole ring, which may improve binding specificity but reduce oral bioavailability compared to the target compound .
Crystallographic and Conformational Insights
- Coplanar Ring Systems : The triazolopyrimidine core in analogs (e.g., ) is nearly planar (max. deviation: 0.021 Å), facilitating π-orbital overlap for strong protein-ligand interactions. The target compound likely shares this feature .
- Substituent Orientation: In 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl, the chlorophenoxy group forms an 87.7° dihedral angle with the triazolopyrimidine plane, suggesting flexibility in accommodating steric constraints—a property the fluorobenzyl group in the target compound may exploit .
Biological Activity
3-(4-bromophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the current understanding of its biological activity based on various studies and findings.
- Molecular Formula : C19H11BrFN7O2
- Molecular Weight : 468.2 g/mol
- CAS Number : 1206987-89-4
The compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cellular processes. Notably, it has been identified as a potent inhibitor of USP28 (Ubiquitin-Specific Protease 28), which plays a critical role in regulating protein degradation and cell cycle progression.
Inhibition of USP28
Research indicates that derivatives of [1,2,3]triazolo[4,5-d]pyrimidine, including the compound , demonstrate significant inhibitory effects on USP28. The IC50 values for these compounds suggest a strong potential for therapeutic applications in cancer treatment by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
- Study Findings :
- Cell Viability : Compounds were tested against gastric cancer cell lines (e.g., HGC-27), showing reduced viability correlated with USP28 inhibition. For instance, one derivative exhibited an IC50 value of 1.10 μmol/L against USP28 while being ineffective against other similar enzymes like LSD1 and USP7 (>100 μmol/L) .
- Cell Cycle Arrest : The compounds induced G1 phase arrest in treated cells, leading to reduced cell proliferation .
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanisms include:
- Induction of apoptosis.
- Disruption of the epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis.
| Cell Line | IC50 (μmol/L) | Mechanism of Action |
|---|---|---|
| HGC-27 | 1.10 | USP28 inhibition leading to apoptosis |
| MCF-7 | 43.4 | Induction of apoptosis |
| T47D | 27.3 | Inhibition of cell proliferation |
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- The bromophenyl ring enhances interaction with target proteins through π-π stacking.
- The fluorophenyl group contributes to hydrogen bonding with key residues in target enzymes.
Research suggests that modifications to these rings can significantly alter the potency and selectivity of the compound .
Case Studies
Several studies have highlighted the effectiveness of triazolo[4,5-d]pyrimidine derivatives:
- Gastric Cancer Research : A study demonstrated that compounds similar to our target inhibited USP28 effectively in gastric cancer cells, leading to reduced tumor growth in xenograft models .
- Breast Cancer Studies : Another investigation revealed that modifications to the triazolo-pyrimidine scaffold could enhance activity against breast cancer cell lines (MCF-7 and T47D) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
